molecular formula C20H16ClN5O B2373783 1-(3-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea CAS No. 862812-01-9

1-(3-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea

Cat. No.: B2373783
CAS No.: 862812-01-9
M. Wt: 377.83
InChI Key: BXDUHAZRIGSOJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea is a useful research compound. Its molecular formula is C20H16ClN5O and its molecular weight is 377.83. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Activities

Research has identified certain derivatives of imidazo[1,2-a]pyrimidin-2-yl as potent agents with both antimicrobial and anticancer properties. For instance, studies have synthesized new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, showing significant activity against Salmonella typhimurium and demonstrating cytotoxicity against human liver carcinoma (HEPG2), breast cancer (MCF7), and colon cancer (HCT-116) cell lines, indicating their potential as novel therapeutic agents (El-Sawy et al., 2013).

Synthesis Efficiency

Another study focused on the efficiency of synthesis methods, using N,N′-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) as a novel reagent for synthesizing pyrimidone and pyrimidine derivatives via the Biginelli reaction. This highlighted an efficient approach to creating these derivatives, which are integral to developing pharmaceuticals (Rao et al., 2011).

Green Synthesis Methods

The utilization of green chemistry principles in the synthesis of imidazo[1,2-a]pyrimidin-2-yl derivatives has also been explored. One study developed a procedure using ionic liquids as a reaction medium, offering advantages such as non-toxicity, high yield, and mild conditions, underscoring the push towards environmentally friendly chemical synthesis (Sudhan et al., 2016).

Cytokinin-like Activity

Urea derivatives, including those related to the imidazo[1,2-a]pyrimidin-2-yl structure, have been identified for their cytokinin-like activity, influencing plant growth and development. This suggests potential agricultural applications, particularly in in vitro plant morphogenesis (Ricci & Bertoletti, 2009).

Antifungal and Antibacterial Properties

Further extending their utility, some imidazo[1,2-a]pyrimidin-2-yl derivatives have been synthesized with a focus on combating bacterial and fungal infections. These compounds exhibit high antimicrobial activities, presenting another avenue for pharmaceutical development (Azab et al., 2013).

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O/c1-13-18(25-19-22-9-4-10-26(13)19)14-5-2-7-16(11-14)23-20(27)24-17-8-3-6-15(21)12-17/h2-12H,1H3,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDUHAZRIGSOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.